3,4-Diamino-N-butyl-benzenesulfonamide
CAS No.: 327092-62-6
Cat. No.: VC5583258
Molecular Formula: C10H17N3O2S
Molecular Weight: 243.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327092-62-6 |
|---|---|
| Molecular Formula | C10H17N3O2S |
| Molecular Weight | 243.33 |
| IUPAC Name | 3,4-diamino-N-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3 |
| Standard InChI Key | UVPJLHTZTRJVBV-UHFFFAOYSA-N |
| SMILES | CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3,4-Diamino-N-butyl-benzenesulfonamide is characterized by:
The structure features a benzene ring with sulfonamide and butyl groups at positions 1 and 3,4-diamino substitutions (Figure 1). This configuration enhances its reactivity and binding affinity in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a two-step process :
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Intermediate Formation:
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Reduction and Alkylation:
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1 | Chlorosulfonic acid, NH₃ | 0–5°C | 75% | |
| 2 | FeCl₃, N₂H₄·H₂O | 80°C | 65% | |
| 3 | Butylamine, THF | RT | 80% |
Industrial Scalability
The method is noted for low environmental impact, cost-effectiveness, and operational simplicity, making it suitable for large-scale production .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .
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Stability: Stable under ambient conditions but degrades at temperatures >200°C .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 0.79 (t, 3H, CH₃), 1.23–1.35 (m, 4H, CH₂), 2.74 (t, 2H, N–CH₂), 6.53–7.47 (m, 3H, Ar–H) .
Pharmacological Applications
Antimicrobial Activity
Derivatives of 3,4-diamino-N-butyl-benzenesulfonamide show broad-spectrum activity against bacterial and fungal pathogens . For example:
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Compound 9a: Exhibited MIC values of 2 µg/mL against Staphylococcus aureus and 4 µg/mL against Candida albicans .
Table 2: Antimicrobial Activity of Selected Derivatives
Antiandrogenic Effects
The compound inhibits androgen receptor (AR) signaling, showing potential for treating benign prostatic hyperplasia (BPH) . In vivo studies in rats demonstrated a 60% reduction in prostate weight at 20 mg/kg doses .
Carbonic Anhydrase Inhibition
Benzimidazole-sulfonamide derivatives derived from 3,4-diamino-N-butyl-benzenesulfonamide selectively inhibit tumor-associated isoforms CA IX/XII (IC₅₀ = 8–15 nM) .
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